![molecular formula C17H13N5OS B3723907 2-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B3723907.png)
2-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone
Overview
Description
2-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone, also known as PTMQ, is a chemical compound with potential applications in scientific research.
Scientific Research Applications
2-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 2-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone exhibits anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and leukemia. 2-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Mechanism of Action
The mechanism of action of 2-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone is not fully understood, but studies have suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. 2-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone may also induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
2-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone has been shown to have a range of biochemical and physiological effects. Studies have suggested that 2-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone may inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, as well as induce oxidative stress in cancer cells. 2-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone has also been shown to have anti-inflammatory and anti-oxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone in lab experiments is its potential anti-cancer activity. 2-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone may be useful in developing new cancer treatments or improving existing ones. However, one limitation of using 2-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and safety profile of 2-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone.
Future Directions
There are several future directions for research on 2-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone. One direction is to further investigate the mechanism of action of 2-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone, particularly its effects on specific enzymes involved in cancer cell growth and proliferation. Another direction is to explore the potential of 2-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone as a therapeutic agent for other diseases, such as inflammation and oxidative stress-related disorders. Additionally, future studies could focus on optimizing the synthesis method of 2-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone to improve its yield and purity.
properties
IUPAC Name |
2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-3H-quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5OS/c23-16-13-8-4-5-9-14(13)19-15(20-16)10-24-17-18-11-22(21-17)12-6-2-1-3-7-12/h1-9,11H,10H2,(H,19,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFQCWRVNHRQHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC(=N2)SCC3=NC4=CC=CC=C4C(=O)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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